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Introduction
Atuveciclib (BAY 1143572) is a potent and highly selective oral inhibitor of the Positive

Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent

Kinase 9 (CDK9).[1][2][3] P-TEFb plays a crucial role in the regulation of gene transcription,

and its over-activation in cancer cells leads to the transcription of key tumor-promoting genes,

thereby driving cancer cell proliferation.[2] Atuveciclib, by inhibiting CDK9, prevents the

phosphorylation of the RNA polymerase II C-terminal domain, leading to a downstream

reduction in the expression of oncoproteins such as MYC, ultimately inducing apoptosis in

tumor cells.[4]

This document provides detailed application notes and protocols for the use of Atuveciclib, with

a focus on its S-enantiomer, in the context of a MOLM-13 human acute myeloid leukemia

(AML) xenograft model. While published studies have primarily utilized the racemic mixture of

Atuveciclib (BAY 1143572), available data indicates that the S-enantiomer exhibits very similar

in vitro and in vivo pharmacokinetic properties.[5][6] Therefore, the following data and protocols

for Atuveciclib are presented as a robust guide for studies involving its S-enantiomer.

Mechanism of Action: P-TEFb/CDK9 Inhibition
Atuveciclib selectively inhibits the CDK9/Cyclin T1 complex, a key component of P-TEFb. This

inhibition blocks the phosphorylation of RNA Polymerase II, which is essential for the transition
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from transcriptional initiation to productive elongation. This leads to the downregulation of anti-

apoptotic proteins and oncogenes, ultimately resulting in cell cycle arrest and apoptosis in

cancer cells.
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Figure 1: Signaling pathway of Atuveciclib action.
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In Vitro Activity against MOLM-13 Cells
Atuveciclib has demonstrated potent antiproliferative activity against the MOLM-13 human

acute myeloid leukemia cell line.

Compound Target
IC50 (MOLM-13
cells)

Reference

Atuveciclib (BAY

1143572)
CDK9/CycT1 310 nM [1]

Atuveciclib S-

Enantiomer
CDK9/CycT1

16 nM (biochemical

assay)

In Vivo Efficacy in MOLM-13 Xenograft Model
Studies using the racemic mixture of Atuveciclib in a MOLM-13 xenograft mouse model have

shown significant dose-dependent antitumor efficacy.

Daily Dosing Regimen
Dose (mg/kg)

Treatment
Schedule

T/C Ratio* p-value Reference

6.25 Daily 0.64 <0.001 [1]

12.5 Daily 0.49 <0.001 [1]

20 Daily 0.41 <0.001

25 Daily 0.31 <0.001

Intermittent Dosing Regimen

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose (mg/kg)
Treatment
Schedule

T/C Ratio* p-value Reference

25
3 days on / 2

days off
0.33 <0.001 [1]

35
3 days on / 2

days off
0.20 <0.001 [1]

*T/C Ratio: Treatment to Control ratio, a measure of antitumor efficacy.

Treatment with Atuveciclib was generally well-tolerated, with less than a 10% mean body

weight reduction observed throughout the studies.[1]

Experimental Protocols
MOLM-13 Cell Culture

Cell Line: MOLM-13 (human acute myeloid leukemia)

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2

mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and

1 x 10^6 cells/mL.

MOLM-13 Xenograft Model Establishment
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Figure 2: Workflow for MOLM-13 xenograft study.
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Animals: Female NMRI nu/nu mice (5-6 weeks old, 18-21 g) are commonly used.[1] Athymic

BALB/c or NOD/SCID mice are also suitable.

Cell Inoculation:

Harvest MOLM-13 cells during their logarithmic growth phase.

Wash the cells with sterile phosphate-buffered saline (PBS).

Resuspend the cells in PBS at a concentration of 2 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the left flank of

each mouse.[1]

Tumor Growth Monitoring:

Monitor tumor growth by caliper measurements at least twice a week.

Calculate tumor volume using the formula: (length x width^2) / 2.

Group Stratification:

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into

treatment and control groups.

Drug Preparation and Administration
Formulation: Atuveciclib S-enantiomer can be formulated for oral gavage. A common

vehicle is a mixture of 10% absolute alcohol, 10% Cremophor-EL, and 80% saline.

Dosing:

Prepare fresh drug formulations daily.

Administer the drug orally via gavage according to the desired dosing schedule (e.g., daily

or intermittently).

The control group should receive the vehicle only.
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Monitoring:

Measure tumor volumes and body weights 2-3 times per week.

Monitor the general health and behavior of the animals daily.

Endpoint:

The study can be terminated when tumors in the control group reach a specified size or at

a predetermined time point.

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., weight measurement, pharmacodynamic marker analysis).

Conclusion
Atuveciclib, and by extension its S-enantiomer, demonstrates significant anti-leukemic activity

in preclinical models of AML. The provided protocols and data offer a comprehensive guide for

researchers investigating the therapeutic potential of this selective CDK9 inhibitor in a MOLM-

13 xenograft model. Careful adherence to these methodologies will facilitate robust and

reproducible in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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